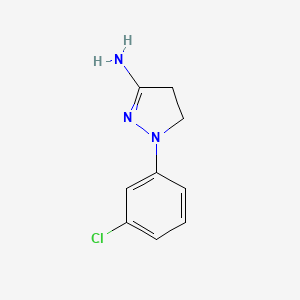

1-(3-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-amine

CAS No.: 6463-41-8

Cat. No.: VC5812038

Molecular Formula: C9H10ClN3

Molecular Weight: 195.65

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6463-41-8 |

|---|---|

| Molecular Formula | C9H10ClN3 |

| Molecular Weight | 195.65 |

| IUPAC Name | 2-(3-chlorophenyl)-3,4-dihydropyrazol-5-amine |

| Standard InChI | InChI=1S/C9H10ClN3/c10-7-2-1-3-8(6-7)13-5-4-9(11)12-13/h1-3,6H,4-5H2,(H2,11,12) |

| Standard InChI Key | BBHIPBFRTBIKAC-UHFFFAOYSA-N |

| SMILES | C1CN(N=C1N)C2=CC(=CC=C2)Cl |

Introduction

Chemical Identity and Structural Features

Molecular and Structural Properties

The compound’s systematic name, 1-(3-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-amine, reflects its bicyclic structure:

-

Pyrazole ring: A five-membered ring containing two adjacent nitrogen atoms at positions 1 and 2.

-

3-Chlorophenyl group: A benzene ring substituted with a chlorine atom at the meta position, attached to the pyrazole’s N1.

-

4,5-Dihydro modification: Partial saturation of the pyrazole ring at C4 and C5, forming a dihydro derivative.

-

Amino group (-NH₂): Positioned at C3 of the pyrazole ring, enabling hydrogen bonding and nucleophilic reactivity .

Table 1: Key Physicochemical Properties

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1-(3-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-amine typically involves cyclocondensation reactions. A widely applicable method, adapted from analogous pyrazoline syntheses, proceeds as follows:

-

Chalcone Intermediate Formation:

-

Reacting 3-chlorophenylacetone with an aromatic aldehyde in the presence of a base (e.g., NaOH) yields a chalcone derivative.

-

Example:

-

-

Cyclization with Hydrazine:

-

The chalcone undergoes cyclization with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under acidic conditions (e.g., HCl), forming the dihydropyrazole ring.

-

Reaction mechanism involves nucleophilic attack by hydrazine’s terminal nitrogen on the α,β-unsaturated ketone, followed by proton transfer and ring closure .

-

Table 2: Representative Reaction Conditions

| Parameter | Condition | Source |

|---|---|---|

| Solvent | Ethanol | |

| Catalyst | Hydrochloric acid (few drops) | |

| Temperature | Reflux (~78°C) | |

| Reaction Time | 8–10 hours | |

| Yield | 50–90% (varies with substrate) |

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key IR absorptions for structurally related pyrazolamines include:

-

N-H Stretch: 3426–3410 cm⁻¹ (amine group).

-

Aromatic C-H Stretch: 3123–3020 cm⁻¹ (chlorophenyl ring).

-

C=N Stretch: 1630–1580 cm⁻¹ (pyrazole ring).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃):

-

¹³C NMR:

| Modification Site | Potential Impact |

|---|---|

| C3 Amino Group | Enhance hydrogen bonding with biological targets |

| Chlorophenyl Ring | Adjust lipophilicity for membrane penetration |

| Dihydropyrazole Saturation | Influence ring conformation and target binding |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume